4-(4-Amino-2-fluorophenoxy)picolinamide
Overview
Description
4-(4-Amino-2-fluorophenoxy)picolinamide is a chemical compound with the molecular formula C12H10FN3O2 and a molar mass of 247.23 g/mol . It appears as a colorless to pale yellow solid and is primarily used as an intermediate in organic synthesis. This compound is significant in the synthesis of drugs and pesticides that contain pyridine structures, which are crucial in regulating biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Amino-2-fluorophenoxy)picolinamide involves a substitution reaction. In this process, 4-amino-2-fluorophenol reacts with pyridine-2-carboxylic anhydride under appropriate conditions to yield the desired product . The reaction typically requires controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial during production due to the potential irritant nature of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-fluorophenoxy)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and bases under controlled temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(4-Amino-2-fluorophenoxy)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor in drug development, particularly for compounds targeting specific biological pathways.
Industry: It is used in the production of pesticides and other chemicals that require pyridine structures.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenoxy)picolinamide involves its interaction with specific molecular targets. The amino and fluorophenoxy groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect biological pathways, making it a valuable compound in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-chlorophenoxy)picolinamide
- 4-(4-Amino-2-bromophenoxy)picolinamide
- 4-(4-Amino-2-methylphenoxy)picolinamide
Uniqueness
4-(4-Amino-2-fluorophenoxy)picolinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs with different substituents .
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-71-5 | |
Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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